molecular formula C5H10N4O B15246496 1,4,5,6-Tetrahydropyrimidine-5-carbohydrazide CAS No. 776274-37-4

1,4,5,6-Tetrahydropyrimidine-5-carbohydrazide

Cat. No.: B15246496
CAS No.: 776274-37-4
M. Wt: 142.16 g/mol
InChI Key: BFUQUJZTANWUAA-UHFFFAOYSA-N
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Description

1,4,5,6-Tetrahydropyrimidine-5-carbohydrazide is a heterocyclic compound that has garnered significant attention due to its diverse biological and pharmacological activities. This compound is characterized by the presence of a tetrahydropyrimidine ring fused with a carbohydrazide moiety, making it a versatile scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,5,6-Tetrahydropyrimidine-5-carbohydrazide can be synthesized through various methods. One common approach involves the condensation of diamines with carbonyl compounds, imino ethers, amidines, or nitriles. Another method includes the selective reduction of pyrimidines . Additionally, ring expansion chemistry of cyclopropanes, aziridines, and azetidines can be employed .

Industrial Production Methods

Industrial production of this compound typically involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

1,4,5,6-Tetrahydropyrimidine-5-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions often involve controlled temperatures and pH to ensure specificity and yield .

Major Products

Scientific Research Applications

1,4,5,6-Tetrahydropyrimidine-5-carbohydrazide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,4,5,6-Tetrahydropyrimidine-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways . The exact molecular targets and pathways depend on the specific biological activity being studied.

Properties

CAS No.

776274-37-4

Molecular Formula

C5H10N4O

Molecular Weight

142.16 g/mol

IUPAC Name

1,4,5,6-tetrahydropyrimidine-5-carbohydrazide

InChI

InChI=1S/C5H10N4O/c6-9-5(10)4-1-7-3-8-2-4/h3-4H,1-2,6H2,(H,7,8)(H,9,10)

InChI Key

BFUQUJZTANWUAA-UHFFFAOYSA-N

Canonical SMILES

C1C(CN=CN1)C(=O)NN

Origin of Product

United States

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